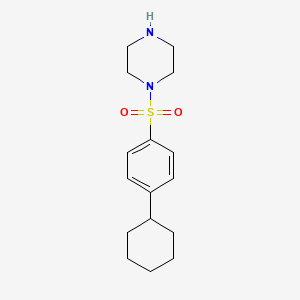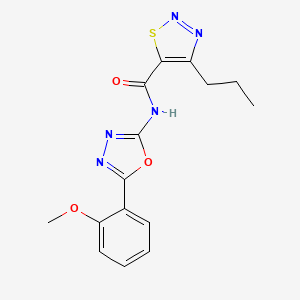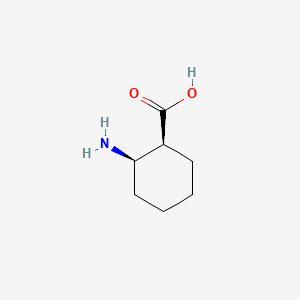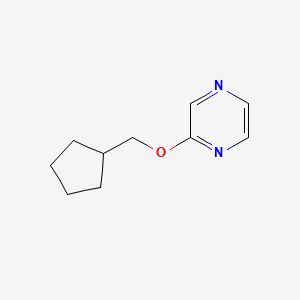![molecular formula C12H14O2 B2951509 6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid CAS No. 105640-02-6](/img/structure/B2951509.png)
6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid, commonly known as THBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. THBA is a bicyclic compound that belongs to the class of benzoannulene carboxylic acids. It has a unique structure that makes it a promising candidate for use in scientific research.
Wirkmechanismus
THBA's mechanism of action is not well understood, but it is believed to interact with various cellular pathways that are involved in inflammation and cancer development. THBA has been shown to inhibit the activity of certain enzymes and proteins that are involved in these pathways, leading to a reduction in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
THBA has been found to have several biochemical and physiological effects. It has been shown to reduce inflammation in animal models, which suggests that it may have potential therapeutic applications for inflammatory diseases. THBA has also been found to exhibit anti-cancer properties, which may be due to its ability to inhibit cancer cell growth.
Vorteile Und Einschränkungen Für Laborexperimente
THBA has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in the laboratory. It also has a unique structure that makes it a promising candidate for use in various research fields. However, one limitation of THBA is that its mechanism of action is not well understood, which makes it difficult to predict its effects in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on THBA. One direction is to further investigate its potential use in drug development, particularly for the treatment of inflammatory diseases and cancer. Another direction is to explore its potential applications in organic electronics and other fields of materials science. Additionally, further research is needed to better understand THBA's mechanism of action and its effects on various cellular pathways.
Synthesemethoden
THBA can be synthesized through several methods, including the Diels-Alder reaction, which involves the reaction between a diene and a dienophile. Another method involves the use of palladium-catalyzed coupling reactions. These methods have been used to synthesize THBA in the laboratory and have been shown to produce high yields of the compound.
Wissenschaftliche Forschungsanwendungen
THBA has been found to have potential applications in various scientific research fields. One of the most promising applications is in the field of organic electronics, where it can be used as a building block for the synthesis of organic semiconductors. THBA has also been studied for its potential use in drug development, where it has been found to exhibit anti-inflammatory and anti-cancer properties.
Eigenschaften
IUPAC Name |
6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O2/c13-12(14)11-7-3-6-9-4-1-2-5-10(9)8-11/h1-2,4-5,11H,3,6-8H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXYWONCDUOLRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC2=CC=CC=C2C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(trifluoromethoxy)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2951427.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2951431.png)

![N-[4-(3,4-dimethoxyphenyl)-1,2,5-oxadiazol-3-yl]-2-methylpropanamide](/img/structure/B2951436.png)
![4-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B2951437.png)



![Ethyl 2-{[3-(azepan-1-yl)propanoyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2951441.png)
![rac-(E)-Ethyl-3-((5S,8aS)-5-benzyl-3-oxohexahydrooxazolo[4,3-c][1,4]oxazin-8a-yl)acrylate](/img/structure/B2951442.png)
![N-Methyl-N-[2-[4-(oxetan-3-yloxy)anilino]-2-oxoethyl]prop-2-enamide](/img/structure/B2951443.png)

![3-Butoxy-N-{thieno[2,3-D]pyrimidin-4-YL}benzamide](/img/structure/B2951447.png)
